

# Phase Ib/II Study Summary: Safety & Efficacy

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## Compound Focus: Sabizabulin

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The table below summarizes the key design elements and findings from the Phase Ib/II study (NCT03752099) that supported the 63 mg RP2D determination [1].

| Aspect             | Phase Ib/II Study Details  |
|--------------------|--|
| Study Design       | Multicenter, open-label. Phase Ib used a <b>3+3 dose escalation</b> design [1].  |
| Patient Population | Men with metastatic castration-resistant prostate cancer (mCRPC) progressive after $\geq 1$ androgen receptor-targeting agent [1]. |

| **Dosing** | **Phase Ib:** Escalating daily oral doses from **4.5 mg to 81 mg** [1]. **Phase II:** **63 mg** oral daily dose [1]. | **MTD Outcome** | **MTD was not reached** within the investigated dose range [1] [2]. | **Recommended Phase II Dose (RP2D)** | **63 mg per day** [1] [2]. | **Most Common Adverse Events (AEs) at 63 mg** | Predominantly Grade 1-2. Most common AEs ( $>10\%$  frequency) not specified in detail, but Grade  $\geq 3$  events included [1]:

- Diarrhea (7.4%)
- Fatigue (5.6%)
- ALT/AST elevation (5.6% / 3.7%) | | **Notable Absence of Toxicity** | **No neurotoxicity or neutropenia** was observed, distinguishing it from taxane-based therapies [1] [3]. | | **Preliminary Efficacy (in patients receiving  $\geq 63$  mg)** | **Objective Response Rate (RECIST 1.1):** 20.7% (6 of 29 patients with measurable disease; 1 complete, 5 partial response) [1]. **PSA declines:** 29.2% (14 of 48 patients) [1]. **Median rPFS:** 11.4 months (Kaplan-Meier estimate) [1]. **Durable responses:** Lasting over 2.75 years [1]. |

## Experimental Protocol & Methodology

For researchers designing similar trials, here is a detailed breakdown of the Phase Ib methodology.

### Phase Ib Dose Escalation Protocol [1]:

- **Design:** A standard **3+3 design** was employed.
- **Dosing Schedule:** The initial schedule for Cycle 1 (21-day cycle) was **7 days on medication, followed by 14 days off**.
- **Intra-patient Escalation:** Patients who tolerated the first 4 weeks (the dose-limiting toxicity, or DLT, observation period) without a DLT could:
  - **Increase dosing frequency** to 2 weeks on/1 week off.
  - If further tolerated, escalate to **continuous daily dosing**.
  - With continued toleration and safety, **dose level** could be increased to the next pre-defined level.
- **DLT Criteria:** Included Grade 4 neutropenia; Grade 3 febrile neutropenia; Grade 4 thrombocytopenia or Grade 3 with hemorrhage; specific Grade 3-4 non-hematologic toxicities (with some exceptions); and other toxicities judged to pose a safety risk [1].

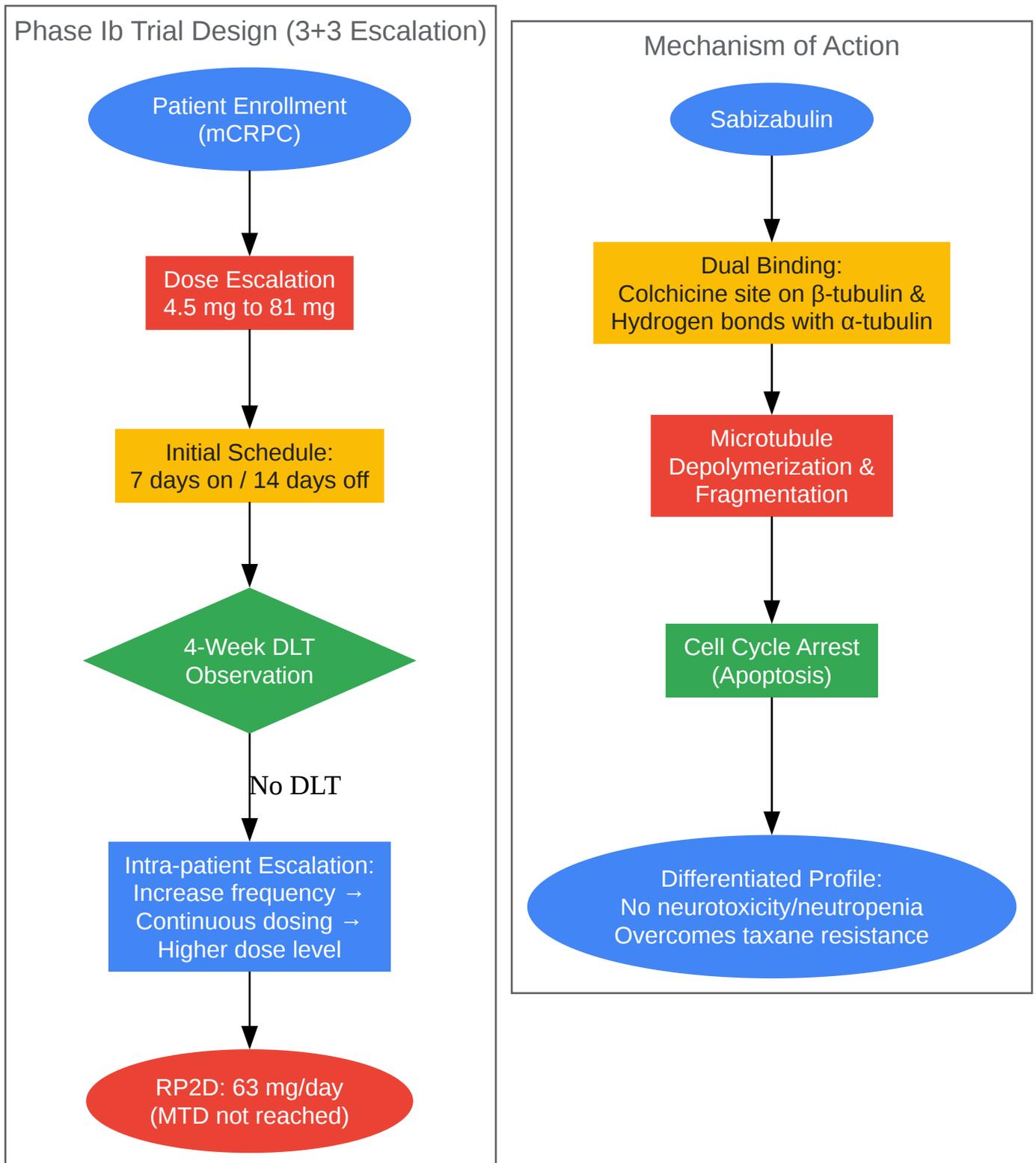
## Mechanism of Action & Preclinical Safety

**Sabizabulin's** favorable clinical safety profile, particularly the lack of neurotoxicity and neutropenia, is supported by its unique mechanism and preclinical data.

- **Unique Mechanism:** **Sabizabulin** is an oral cytoskeleton disruptor that binds to the **colchicine site on  $\beta$ -tubulin** and forms hydrogen bonds with  **$\alpha$ -tubulin**. This unique dual action causes microtubule depolymerization and fragmentation, distinct from taxanes [1] [3].
- **Preclinical Safety:** Toxicology studies in mice, rats, and dogs showed **no observed liver toxicity, neurotoxicity, or myelosuppression (neutropenia)** with **sabizabulin** treatment [1].
- **Overcoming Resistance:** It is not a substrate for P-glycoprotein and other drug efflux pumps, helping overcome common taxane resistance mechanisms [1] [3].

The study diagram below illustrates the Phase Ib trial design and **sabizabulin's** mechanism of action.

## Sabizabulin Phase Ib Trial Design & Mechanism



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## References

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